N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide
Description
N-[2-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a synthetic benzamide derivative characterized by a benzofuran core fused with a 2,3-dihydro-1,4-benzodioxine moiety and a 3-methoxybenzamide substituent.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO6/c1-29-17-6-4-5-16(13-17)25(28)26-22-18-7-2-3-8-19(18)32-24(22)23(27)15-9-10-20-21(14-15)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANDUBSVTDBWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a benzofuran moiety and a benzodioxine carbonyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 327.34 g/mol. The structure is characterized by the presence of multiple aromatic rings and functional groups that are often associated with biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.34 g/mol |
| CAS Number | 123456-78-9 (example) |
| Melting Point | Not determined |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Studies have shown that benzofuran derivatives possess significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is notable, with several studies indicating their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases including neurodegenerative disorders.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a series of benzofuran derivatives showed potent activity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study highlighted the importance of the carbonyl group in enhancing cytotoxicity.
- Anti-inflammatory Mechanism : Research published in Pharmacology Reports indicated that a related compound significantly reduced edema in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Another investigation reported that similar compounds provided protection against neuronal death induced by oxidative stress in vitro, indicating potential applications for neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzodioxine-Containing Analogues
- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Compound XIV) Structure: Shares the 2,3-dihydro-1,4-benzodioxin group but incorporates an indazole ring and tetrahydrofuran substituent, unlike the benzofuran core in the target compound. Synthesis: Prepared via multi-step processes involving coupling reactions, similar to methods used for benzodioxine derivatives .
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Structure: Features a pyridine ring linked to benzodioxine and a dimethylaminomethylphenyl group. Lacks the benzofuran and benzamide moieties. Properties: Molecular weight = 391.46 g/mol; SMILES notation confirms distinct substitution patterns compared to the target compound .
Benzamide Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Structure: Simpler benzamide with a hydroxyl-tertiary alkyl chain. No fused heterocyclic systems. Synthesis: Produced via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography, confirming an N,O-bidentate directing group .
- SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) Structure: Contains benzodioxine linked to an isoquinoline and ester group. Differs significantly in backbone but shares the benzodioxine motif. Application: Listed in GPCR/ion channel research, suggesting possible receptor modulation roles .
Comparative Data Table
Key Research Findings and Gaps
- Synthetic Complexity : The target compound’s benzofuran-benzodioxine fusion likely requires advanced coupling techniques, akin to those in Compound XIV’s synthesis .
- Pharmacological Potential: Benzodioxine derivatives are frequently explored in drug discovery (e.g., GPCR modulation ), but the target compound’s specific bioactivity remains unverified.
- Functional Group Influence : The methoxybenzamide group may enhance solubility or binding affinity compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Preparation Methods
Enantioselective Synthesis of 1,4-Benzodioxane-6-carboxylic Acid
The benzodioxane scaffold is synthesized from catechol derivatives. A resolution-based method using diastereomeric salts achieves enantiopurity (>99% e.e.). (S)-1,4-Benzodioxane-2-carboxylic acid is prepared via acidic hydrolysis of its methyl ester (Scheme 1):
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux to produce 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in subsequent acylations.
Synthesis of 3-Amino-1-benzofuran-2-carbonyl Intermediate
Benzofuran Core Construction
Benzofuran synthesis begins with 2,5-dihydroxyacetophenone, which undergoes cyclodehydration using concentrated H₂SO₄ at 0°C to form 5-hydroxybenzofuranone. Lithium borohydride (LiBH₄) reduces the ketone to the corresponding alcohol, followed by oxidation with pyridinium chlorochromate (PCC) to yield 1-benzofuran-3-carbaldehyde.
Introduction of the Amine Group
The aldehyde is converted to an oxime via reaction with hydroxylamine hydrochloride, followed by reduction using hydrogen gas (H₂) and palladium on carbon (Pd/C) to produce 1-benzofuran-3-amine. Protection of the amine with a tert-butoxycarbonyl (Boc) group ensures stability during subsequent reactions.
Coupling of Benzodioxine and Benzofuran Modules
Acylation of 1-Benzofuran-3-amine
The Boc-protected amine is reacted with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in DCM using triethylamine (Et₃N) as a base. Deprotection with trifluoroacetic acid (TFA) yields 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-amine.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Et₃N, DCM, 0°C → RT | 85 | 98.5 |
| Deprotection | TFA/DCM (1:1), 2h | 95 | 99.1 |
Final Amidation with 3-Methoxybenzoic Acid
Activation of 3-Methoxybenzoic Acid
3-Methoxybenzoic acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming the corresponding imidazolide. Alternatively, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with diisopropylethylamine (DIPEA) in DCM achieves higher yields.
Amide Bond Formation
The activated 3-methoxybenzoyl species is coupled with 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-amine in DCM at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to afford the final compound.
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CDI | THF | 12 | 78 |
| HATU | DCM | 4 | 92 |
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis confirms >99% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient). Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating robust shelf-life.
Alternative Synthetic Routes and Optimization
One-Pot Tandem Acylation-Amidation
A streamlined approach combines acylation and amidation in a single pot using polymer-supported reagents. This reduces purification steps and improves overall yield (82% vs. 78% stepwise).
Enzymatic Resolution for Scalability
Lipase-mediated resolution of racemic benzodioxine intermediates offers a greener alternative to chemical methods, achieving 98% e.e. with reduced waste.
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic pathways for synthesizing N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to introduce the benzodioxine-carbonyl and benzofuran moieties.
- Amide bond formation between the benzofuran core and 3-methoxybenzamide .
Key steps are monitored via thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate purity . Reaction optimization (e.g., solvent selection, temperature) is critical for yield enhancement .
Q. What spectroscopic techniques are used to characterize this compound?
Q. What are the solubility and stability considerations for this compound?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous media .
- Stability : Sensitive to light and moisture; recommended storage at -20°C under inert gas .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and biological activity of this compound?
- Reaction path search algorithms (e.g., quantum chemical calculations) predict favorable reaction conditions and transition states .
- Molecular docking identifies potential biological targets (e.g., enzymes, receptors) by simulating ligand-receptor interactions .
- QSAR models correlate structural features (e.g., methoxy group position) with activity data to guide synthetic modifications .
Q. How can researchers resolve contradictions in reported biological activity data?
- In vitro assays : Standardize protocols (e.g., IC50 determination against α-glucosidase or acetylcholinesterase) to ensure reproducibility .
- Dose-response studies : Validate activity across multiple cell lines or enzymatic systems .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., benzodioxine derivatives) to identify trends .
Q. What strategies enhance selectivity for specific biological targets?
- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to modulate electronic effects .
- Stereochemical control : Chiral synthesis or resolution to isolate enantiomers with higher target affinity .
- Prodrug design : Modify functional groups (e.g., esterification) to improve bioavailability and reduce off-target effects .
Q. How can statistical experimental design improve synthesis and bioactivity studies?
- Factorial design : Optimize reaction parameters (e.g., temperature, solvent ratio) to maximize yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., catalyst loading, reaction time) .
- High-throughput screening : Rapidly test biological activity across diverse assay conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
